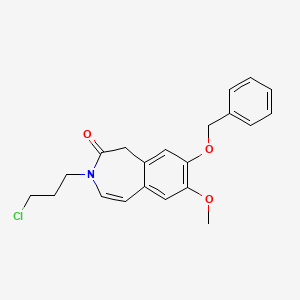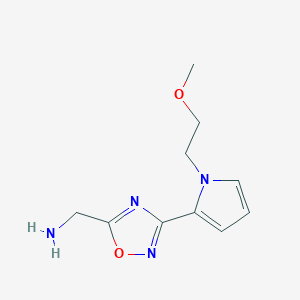![molecular formula C19H21BrN6O4S B13427376 N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide, also known as macitentan, is a potent dual endothelin receptor antagonist. It is primarily used in the treatment of pulmonary arterial hypertension (PAH). This compound is known for its high oral efficacy and excellent pharmacokinetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide involves multiple steps. The process starts with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl group and the ethoxy linker. The final step involves the addition of the propyl-sulfamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of dual endothelin receptor antagonists and their synthesis.
Biology: It is used in the study of cellular signaling pathways and receptor-ligand interactions.
Medicine: It is primarily used in the treatment of pulmonary arterial hypertension and has shown potential in the treatment of other cardiovascular diseases.
Wirkmechanismus
The mechanism of action of N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide involves the inhibition of endothelin receptors, specifically the ET_A and ET_B receptors. By blocking these receptors, the compound prevents the binding of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure and improving blood flow in patients with pulmonary arterial hypertension .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bosentan: Another dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: A selective endothelin receptor antagonist that primarily targets the ET_A receptor.
Sitaxentan: A selective endothelin receptor antagonist that has been withdrawn from the market due to safety concerns.
Uniqueness
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide is unique due to its high oral efficacy, excellent pharmacokinetic properties, and dual inhibition of both ET_A and ET_B receptors. This makes it a highly effective treatment option for pulmonary arterial hypertension compared to other similar compounds .
Eigenschaften
Molekularformel |
C19H21BrN6O4S |
|---|---|
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-N-(propylsulfamoyl)-6-(2-pyrimidin-2-yloxyethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C19H21BrN6O4S/c1-2-8-25-31(27,28)26-17-16(14-4-6-15(20)7-5-14)18(24-13-23-17)29-11-12-30-19-21-9-3-10-22-19/h3-7,9-10,13,25H,2,8,11-12H2,1H3,(H,23,24,26) |
InChI-Schlüssel |
CKHUTZYQJNMFJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=CC=N2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


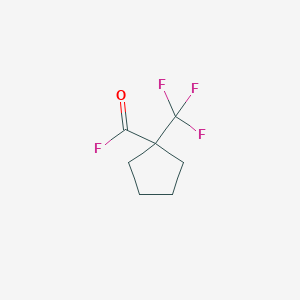
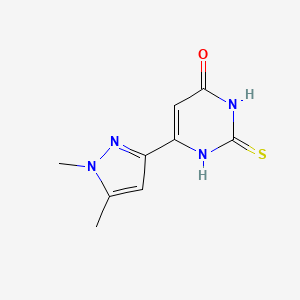
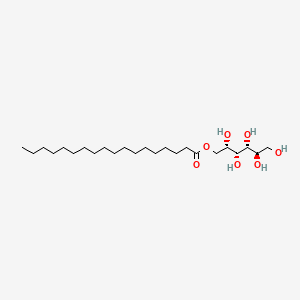
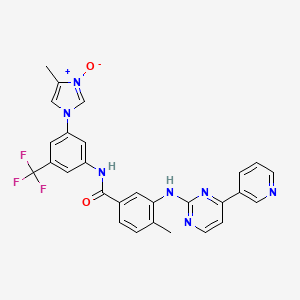
![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
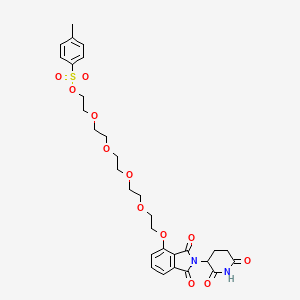
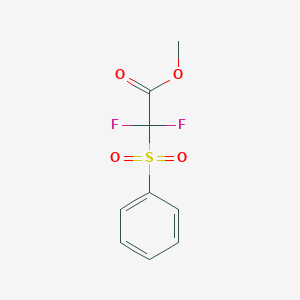
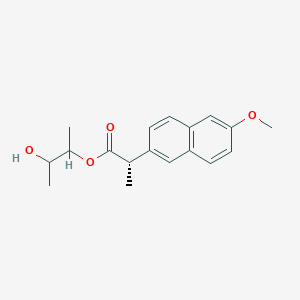
![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)


